molecular formula C12H16O7 B13863976 alpha-Arbutin-13C6

alpha-Arbutin-13C6

Cat. No.: B13863976
M. Wt: 278.21 g/mol
InChI Key: BJRNKVDFDLYUGJ-JKKDGCHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Alpha-Arbutin-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions where the hydroquinone moiety can be substituted with other functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-Arbutin can lead to the formation of quinones, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Alpha-Arbutin-13C6 has a wide range of applications in scientific research:

Mechanism of Action

Alpha-Arbutin-13C6 exerts its effects primarily through the competitive inhibition of tyrosinase, an enzyme crucial for melanin production. By inhibiting tyrosinase, alpha-Arbutin reduces melanin synthesis without affecting the mRNA gene expression of tyrosinase . This makes it a potent skin-lightening agent. Additionally, it may possess antioxidant properties, protecting the skin from free radical damage .

Comparison with Similar Compounds

Uniqueness of Alpha-Arbutin-13C6: this compound is unique due to its higher potency in inhibiting tyrosinase compared to beta-Arbutin and its safer profile compared to hydroquinone. Its ability to inhibit melanin production without affecting cell viability makes it a preferred choice in cosmetic formulations .

Properties

Molecular Formula

C12H16O7

Molecular Weight

278.21 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1

InChI Key

BJRNKVDFDLYUGJ-JKKDGCHNSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[13C@@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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